molecular formula C14H11BrO3 B7793316 3-[(4-Bromobenzyl)oxy]benzoic acid

3-[(4-Bromobenzyl)oxy]benzoic acid

Cat. No.: B7793316
M. Wt: 307.14 g/mol
InChI Key: ZARFDOAGBBUOQZ-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a bromobenzyl group attached to a benzoic acid moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid typically involves the reaction of 4-bromobenzyl alcohol with 3-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form benzyl alcohol derivatives.

    Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted benzyl derivatives.

    Oxidation and Reduction Reactions: Products include carboxylate salts or benzyl alcohol derivatives.

    Esterification and Hydrolysis: Products include esters or the original carboxylic acid.

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]benzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromobenzyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromobenzyl)oxy]benzoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds may not. This makes it particularly useful in certain research applications where the bromine atom’s reactivity is advantageous.

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARFDOAGBBUOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855749-65-4
Record name 3-[(4-Bromophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855749-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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